N-BOC-L-赖氨醇

描述

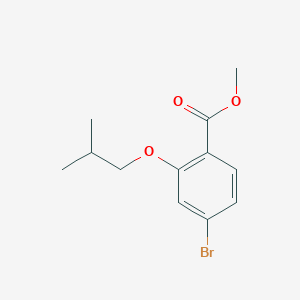

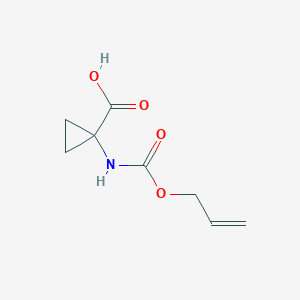

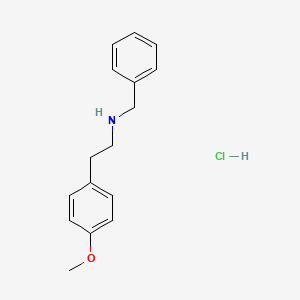

N-BOC-L-Lysinol is a chemical compound with the CAS number 85535-54-2 . Its IUPAC name is tert-butyl (1S)-5-amino-1-(hydroxymethyl)pentylcarbamate . It is a colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of N-BOC-L-Lysinol is C11H24N2O3 . The InChI code is 1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 .Physical And Chemical Properties Analysis

N-BOC-L-Lysinol has a molecular weight of 232.32 . It is a colorless to yellow liquid .科学研究应用

位点特异性赖氨酸单甲基化肽的合成

N-BOC-L-赖氨醇已被用于位点特异性赖氨酸单甲基化肽的合成。所描述的方法涉及在一锅反应中连续还原性苄基化和甲基化,然后在另一锅反应中通过催化氢解和 BOC 保护进行脱苄基化。此过程允许通过固相肽合成将单甲基化赖氨酸掺入肽中,展示了 N-BOC-L-赖氨醇在创建具有研究和药物开发潜在应用的修饰肽中的效用 (Huang 等人,2007)。

可生物降解的聚合物和生物偶联物

研究表明 N-BOC-L-赖氨醇在开发用于生物医学应用的可生物降解聚合物和生物偶联物中的应用。例如,用聚赖氨酸修饰硼掺杂金刚石电极以安培法检测核酸碱基证明了该材料在生物传感技术中的潜力。这项研究表明,诸如聚赖氨酸之类的结构化分子可以增强生物传感器的分子识别能力,指出 N-BOC-L-赖氨醇在推进生物传感器设计和功能中的作用 (Niedziałkowski 等人,2015)。

基因递送和治疗

赖氨酸功能化的纳米金刚石已被开发用于基因载体,展示了 N-BOC-L-赖氨醇衍生物稳定胶体分散体用于体外细胞摄取研究和 siRNA 递送应用的能力。这项研究强调了 N-BOC-L-赖氨醇在促进与生物系统有效相互作用以进行 RNAi 治疗方面的潜力,证明了其在基因治疗技术开发中的重要性 (Alwani 等人,2016)。

遗传密码扩展

N-BOC-L-赖氨醇已在遗传密码扩展的背景下进行了探索,其衍生物通过条件激活通过 CRISPR-Cas9 对基因组编辑进行严格调节。这种方法允许仅在暴露于特定赖氨酸衍生物后才在哺乳动物细胞中控制活性 Cas9 的表达,为调节基因编辑提供了一种新方法,对治疗应用和环境基因驱动具有影响 (Suzuki 等人,2018)。

安全和危害

作用机制

Target of Action

N-BOC-L-Lysinol is a derivative of the amino acid lysine The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues

Mode of Action

The N-BOC-L-Lysinol compound is a Boc-protected form of lysine . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis . It can be added to amines, like lysine, under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites in a molecule without affecting the amine group. The Boc group can be removed later under acidic conditions .

Action Environment

The action, efficacy, and stability of N-BOC-L-Lysinol could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and specific conditions within the cell. The Boc group is stable towards most nucleophiles and bases , suggesting that N-BOC-L-Lysinol could be stable under a variety of conditions.

属性

IUPAC Name |

tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYNSIWLDDOZIQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC-L-Lysinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)

![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)